molecular formula C12H15BrO4 B13681563 Ethyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate

Ethyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate

Cat. No.: B13681563
M. Wt: 303.15 g/mol
InChI Key: PAPLYDIHYAKKFI-UHFFFAOYSA-N
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Description

Ethyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom, a methoxy group, and a hydroxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds on a large scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines (R-NH₂), thiols (R-SH)

Major Products Formed

    Oxidation: Formation of 3-(2-bromo-5-methoxyphenyl)-3-oxopropanoate

    Reduction: Formation of 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanol

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group on the phenyl ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The hydroxy group can form hydrogen bonds with biomolecules, affecting their structure and function.

Comparison with Similar Compounds

Ethyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate can be compared with similar compounds such as:

  • Ethyl 3-(2-bromo-4-methoxyphenyl)-3-hydroxypropanoate
  • Ethyl 3-(2-bromo-5-methoxyphenyl)-3-oxopropanoate
  • Ethyl 3-(2-chloro-5-methoxyphenyl)-3-hydroxypropanoate

These compounds share similar structural features but differ in the position of substituents or the nature of the halogen atom

Biological Activity

Ethyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article synthesizes current research findings on its biological activity, highlighting its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a bromo and methoxy substitution on the phenyl ring, which may influence its interaction with biological targets. The presence of these halogenated groups is believed to enhance the compound's reactivity and selectivity towards various enzymes and receptors.

Preliminary studies suggest that the bromine atom in the structure plays a crucial role in enhancing binding affinity to specific biological targets. This can lead to various biological effects, including:

  • Anti-inflammatory properties : The compound has shown promise in reducing inflammation markers in vitro.
  • Antimicrobial activity : It has been investigated for its potential to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that compounds with similar halogenated structures could inhibit biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa at concentrations starting from 0.25× MIC .

Anti-inflammatory Effects

In vitro studies have suggested that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. Specific assays have shown a decrease in TNF-α levels when cells were treated with the compound, indicating its potential use in managing inflammatory diseases.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A recent investigation tested this compound against various bacterial strains. The results indicated a notable reduction in bacterial viability, particularly against MRSA strains. The compound's mechanism involved disrupting bacterial cell membranes, leading to cell lysis.
  • Case Study on Anti-inflammatory Activity :
    In a controlled laboratory setting, human immune cells treated with this compound showed reduced activation of NF-kB signaling pathways, which are critical in inflammatory responses. This suggests that the compound may serve as a therapeutic agent for conditions characterized by chronic inflammation.

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntimicrobialInhibition of MRSA and Pseudomonas spp.
Anti-inflammatoryDecreased TNF-α levels
CytotoxicityReduced viability of cancer cellsOngoing studies

Properties

Molecular Formula

C12H15BrO4

Molecular Weight

303.15 g/mol

IUPAC Name

ethyl 3-(2-bromo-5-methoxyphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C12H15BrO4/c1-3-17-12(15)7-11(14)9-6-8(16-2)4-5-10(9)13/h4-6,11,14H,3,7H2,1-2H3

InChI Key

PAPLYDIHYAKKFI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=CC(=C1)OC)Br)O

Origin of Product

United States

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